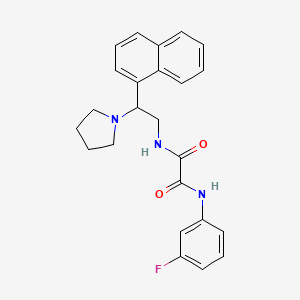

N1-(3-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as FNOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNOP is a synthetic compound that belongs to the class of oxalamides and has a molecular weight of 446.54 g/mol.

Scientific Research Applications

Electrolytic Partial Fluorination of Organic Compounds

The study by Higashiya, Sato, and Fuchigami (1998) explores the regioselective anodic fluorination of α-phenylsulphenylated ethyl acetates and acetonitriles, including 1-naphthalene derivatives. This process yields high selectivity and efficiency in fluorination, emphasizing the importance of precise control in chemical synthesis and the potential for developing novel compounds with specified fluorination patterns for various applications, including pharmaceuticals and agrochemicals (Higashiya, Sato, & Fuchigami, 1998).

Synthesis and Anti-viral Activities

Flefel et al. (2014) discuss the synthesis of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates and their conversion into heterocyclic systems. These compounds demonstrated promising antiviral activity against H5N1 avian influenza virus, highlighting the potential of naphthalene derivatives in developing new antiviral agents (Flefel et al., 2014).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthalene-1,4-dione derivatives that show remarkable selectivity towards Cu2+ ions, which could be used for detecting copper ions in various environmental and biological samples. Such chemosensors could have applications in environmental monitoring and biomedical diagnostics (Gosavi-Mirkute et al., 2017).

Conducting Polymers from Low Oxidation Potential Monomers

Sotzing et al. (1996) explore the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, to yield conducting polymers. These materials exhibit low oxidation potentials, indicating their potential use in developing stable, electrically conducting polymers for electronic and optoelectronic applications (Sotzing et al., 1996).

Novel Heteroleptic Iridium(III) Complexes

Tang et al. (2014) report on the synthesis of novel organic compounds with naphthalene derivatives and their use in polymer light-emitting diodes (LEDs). These materials demonstrated high thermal stability and good electroluminescence performance, suggesting their utility in the development of more efficient and stable OLED materials (Tang et al., 2014).

properties

IUPAC Name |

N'-(3-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-18-9-6-10-19(15-18)27-24(30)23(29)26-16-22(28-13-3-4-14-28)21-12-5-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAOCLLHAVETCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2848518.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-[(furan-2-yl)formamido]propanamide](/img/structure/B2848519.png)

![1-(3-Tert-Butyl-1-Methyl-1h-Pyrazol-5-Yl)-3-[4-(Pyridin-4-Yloxy)phenyl]urea](/img/structure/B2848521.png)

![1-Methyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2848522.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2848523.png)

![1-decyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2848524.png)

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride](/img/structure/B2848527.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2848532.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848535.png)

![1-(2-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2848536.png)